4-phenyl-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-2-one
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Overview
Description
3-Phenyl-7,8,9,10-tetrahydrothieno[2’,3’:4,5]pyrimido[1,2-a]azepin-4(6H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound is characterized by a fused ring system that includes a thieno ring, a pyrimido ring, and an azepin ring, making it a complex and intriguing molecule for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-7,8,9,10-tetrahydrothieno[2’,3’:4,5]pyrimido[1,2-a]azepin-4(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno and pyrimido derivatives under specific conditions. For instance, the reaction may involve the use of strong acids or bases as catalysts, and the reaction temperature and time need to be carefully controlled to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. Additionally, the purification process is crucial and may involve techniques such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-7,8,9,10-tetrahydrothieno[2’,3’:4,5]pyrimido[1,2-a]azepin-4(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
3-Phenyl-7,8,9,10-tetrahydrothieno[2’,3’:4,5]pyrimido[1,2-a]azepin-4(6H)-one has several applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential anticonvulsant and antitumor activities.
Materials Science: Due to its unique structural properties, the compound is being explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound’s interactions with various biological targets, such as enzymes and receptors, are being investigated to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Phenyl-7,8,9,10-tetrahydrothieno[2’,3’:4,5]pyrimido[1,2-a]azepin-4(6H)-one involves its interaction with specific molecular targets. For instance, in its anticonvulsant activity, the compound is believed to modulate the gamma-aminobutyric acid (GABA) system by binding to the benzodiazepine-binding site on GABA_A receptors. This interaction enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and seizure control.
Comparison with Similar Compounds
Similar Compounds
7-Phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine: This compound shares a similar thieno-pyridine structure but lacks the azepin ring.
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: This compound has a similar fused ring system but differs in the position and type of rings fused.
Uniqueness
3-Phenyl-7,8,9,10-tetrahydrothieno[2’,3’:4,5]pyrimido[1,2-a]azepin-4(6H)-one is unique due to its specific ring fusion pattern and the presence of the azepin ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
56929-66-9 |
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Molecular Formula |
C17H16N2OS |
Molecular Weight |
296.4g/mol |
IUPAC Name |
4-phenyl-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-2-one |
InChI |
InChI=1S/C17H16N2OS/c20-17-15-13(12-7-3-1-4-8-12)11-21-16(15)18-14-9-5-2-6-10-19(14)17/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChI Key |
TVVSOKALYIIYGY-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2CC1 |
Canonical SMILES |
C1CCC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2CC1 |
Origin of Product |
United States |
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